

Application Notes and Protocols: LwCas13a-Based Diagnostics for Infectious Diseases

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Compound of Interest

Compound Name: Lw13

Cat. No.: B15541304

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel infectious diseases and the increasing threat of antimicrobial resistance necessitate the development of rapid, sensitive, and specific diagnostic tools. Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) protein systems have revolutionized molecular biology and are now being harnessed for diagnostic applications. Specifically, the RNA-guided RNase Cas13a from *Leptotrichia wadei* (LwCas13a) has shown immense promise for the development of nucleic acid-based diagnostics.^{[1][2][3][4]}

Upon recognition of a target RNA sequence, guided by a CRISPR RNA (crRNA), LwCas13a exhibits a unique "collateral cleavage" activity, where it non-specifically degrades surrounding non-target RNA molecules.^{[1][4][5][6]} This promiscuous RNase activity can be harnessed to generate a detectable signal, forming the basis of highly sensitive diagnostic platforms like SHERLOCK (Specific High-sensitivity Enzymatic Reporter Unlocking).^{[1][2][6]} These assays can detect attomolar concentrations of nucleic acids and can distinguish between closely related viral strains with single-base specificity.^{[2][6]}

These application notes provide a comprehensive overview and detailed protocols for utilizing LwCas13a for the detection of infectious disease pathogens.

Principle of LwCas13a-Based Detection

The diagnostic workflow typically involves three main stages: sample preparation, target amplification (optional but recommended for high sensitivity), and LwCas13a-mediated detection.

- **Sample Preparation:** Nucleic acids (RNA or DNA) are extracted from a patient sample (e.g., blood, saliva, nasopharyngeal swab).
- **Target Amplification:** To enhance sensitivity, the target nucleic acid is amplified using an isothermal amplification method such as Recombinase Polymerase Amplification (RPA) or Loop-Mediated Isothermal Amplification (LAMP).^{[7][8]} For DNA targets, a T7 RNA polymerase promoter is incorporated into the primers to allow for subsequent transcription of the amplified DNA into RNA.^{[1][2]}
- **LwCas13a Detection:** The amplified RNA target is then introduced to the LwCas13a-crRNA complex. Binding of the target RNA activates the LwCas13a enzyme, triggering its collateral RNase activity. This leads to the cleavage of a quenched fluorescent RNA reporter, resulting in a measurable fluorescent signal.^[9] Alternatively, a lateral flow-based readout can be used for a visual result.^{[1][10]}

Data Presentation

Table 1: Performance of LwCas13a-Based Diagnostic Assays for Various Infectious Agents

Pathogen	Target Gene(s)	Amplification Method	Limit of Detection (LOD)	Sensitivity	Specificity	Reference
SARS-CoV-2	S gene, Orf1ab	RPA	10 copies/ μL	97%	100%	[11] [12]
SARS-CoV-2	N gene, E gene	RT-LAMP	10 copies/ μL	95-100%	100%	[13]
Zika Virus (ZIKV)	NS3	RPA	2 aM (attomolar)	Not specified	Single-base mismatch distinction	[2] [6]
Dengue Virus (DENV)	NS3	RPA	2 aM (attomolar)	Not specified	Single-base mismatch distinction	[2] [6]
African Swine Fever Virus (ASFV)	p72	RAA	10 copies/ μL	100%	100%	[14]
Salmonella spp.	Not specified	RPA	100 copies/ μL	Not specified	Not specified	[6]
Mycobacterium tuberculosis	Not specified	Not specified	Not specified	High	High	[6]
Bovine Leukemia Virus (BLV)	Not specified	RAA	Not specified	Not specified	High	[10]
Schistosoma japonicum	cox1	RPA	Not specified	100%	100%	[15]

Ebola Virus	Not specified	RPA	Not specified	100%	100%	[16]
Lassa Virus	Not specified	RPA	Not specified	100%	100%	[16]

RAA: Recombinase-Aided Amplification

Table 2: Recommended Reagent Concentrations for LwCas13a Detection Reaction

Reagent	Optimized Concentration	Reference
LwCas13a Protein	1 $\mu\text{mol/L}$ (final)	[17]
crRNA	0.5 $\mu\text{mol/L}$ (final)	[17]
RNA Reporter (e.g., RNase Alert v2)	10 $\mu\text{mol/L}$ (final)	[17]
T7 RNA Polymerase	5 U/ μL	[1]
Murine RNase Inhibitor	40 U/ μL	[1]
rNTPs	Varies by kit	[1]

Experimental Protocols

Protocol 1: crRNA Design and Synthesis

Objective: To design and synthesize crRNAs specific to the target pathogen.

Principle: The crRNA contains a spacer sequence that is complementary to the target RNA, guiding the LwCas13a enzyme to its specific target. Effective crRNA design is crucial for assay specificity and efficiency.[\[6\]](#)

Guidelines for crRNA Design:

- **Spacer Length:** Typically 28 nucleotides.[\[18\]](#) Shorter spacers (e.g., 16-20 nt) may increase specificity.[\[9\]](#)[\[19\]](#)

- **Target Selection:** Choose a conserved region of the pathogen's genome to ensure broad strain coverage. Avoid regions with significant secondary structure.
- **Off-Target Analysis:** Perform a BLAST search against related organisms and the human genome to minimize off-target binding.
- **PFS:** While Cas13a does not have a strict Protospacer Flanking Sequence (PFS) requirement like some other Cas enzymes, certain nucleotide preferences at the flanking regions can influence activity.

Materials:

- DNA template oligo (containing T7 promoter, Cas13a direct repeat, and crRNA spacer)
- T7 RNA polymerase
- NTPs
- RNase-free water
- DNA/RNA purification kit

Procedure:

- Design the crRNA spacer sequence complementary to your target RNA.
- Order a DNA oligo with the following structure: 5' - T7 promoter - Direct Repeat - Spacer - 3'.
- Perform in vitro transcription (IVT) using a T7 RNA polymerase kit according to the manufacturer's instructions.
- Purify the transcribed crRNA using a suitable RNA purification kit.
- Quantify the crRNA concentration using a spectrophotometer (e.g., NanoDrop).
- Store the purified crRNA at -80°C in RNase-free water.

Protocol 2: Isothermal Amplification (RPA)

Objective: To amplify the target nucleic acid at a constant temperature.

Materials:

- TwistAmp® Basic kit (TwistDx) or similar RPA kit
- Forward and reverse primers (with T7 promoter on the forward primer for DNA targets)
- Extracted nucleic acid sample
- Nuclease-free water

Procedure:

- Design RPA primers according to the manufacturer's guidelines. For RNA targets that will be transcribed to DNA first, or for DNA targets, the forward primer should have a T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') appended to its 5' end.
- Prepare the RPA reaction mix on ice. In a 0.2 mL PCR tube, add:
 - 29.5 µL Rehydration Buffer
 - X µL Extracted RNA/DNA template (e.g., 1-5 µL)
 - 2.4 µL Forward Primer (10 µM)
 - 2.4 µL Reverse Primer (10 µM)
 - Nuclease-free water to a final volume of 47.5 µL
- Add the enzyme pellet from the RPA tube to the rehydration mix.
- Add 2.5 µL of 280 mM Magnesium Acetate to the tube lid.
- Close the tube and vortex briefly to mix the pellet and start the reaction.
- Incubate the reaction at 37-42°C for 20-30 minutes.

Protocol 3: LwCas13a Detection Assay

Objective: To detect the amplified target RNA using LwCas13a collateral cleavage activity.

Materials:

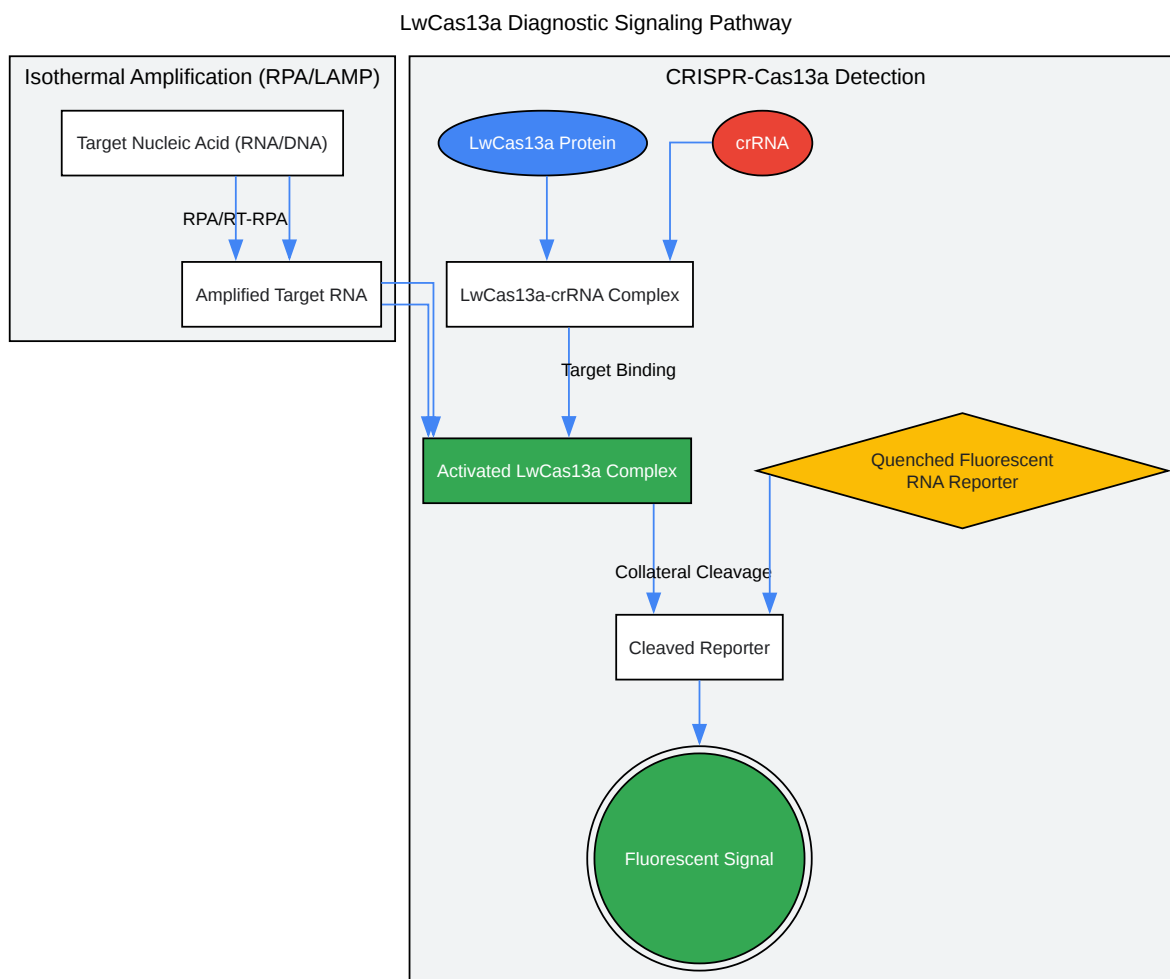
- Purified LwCas13a protein
- Purified crRNA
- RNase Alert® Substrate (e.g., Thermo Fisher) or a custom fluorescent RNA reporter
- Murine RNase Inhibitor
- T7 RNA Polymerase (if starting from a DNA template)
- rNTPs (if starting from a DNA template)
- Nuclease Assay Buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl₂, pH 7.3)[3]
- RPA product from Protocol 2
- 384-well plate
- Plate reader capable of fluorescence detection

Procedure:

- Prepare the LwCas13a detection mix on ice. For a single 20 µL reaction, combine the following:
 - 2 µL Nuclease Assay Buffer (10x)
 - 1 µL LwCas13a protein (e.g., 400 nM stock for a final concentration of 20 nM)
 - 1 µL crRNA (e.g., 450 nM stock for a final concentration of 22.5 nM)
 - 1 µL RNase Alert® Substrate (e.g., 2.5 µM stock for a final concentration of 125 nM)

- 0.5 μ L Murine RNase Inhibitor
- 1 μ L T7 RNA Polymerase (if applicable)
- 1 μ L rNTP mix (if applicable)
- Nuclease-free water to 18 μ L
- Add 2 μ L of the RPA product to the detection mix.
- Incubate the reaction at 37°C for 10-30 minutes in a plate reader.
- Measure fluorescence every 1-2 minutes. An increase in fluorescence over time indicates a positive result.

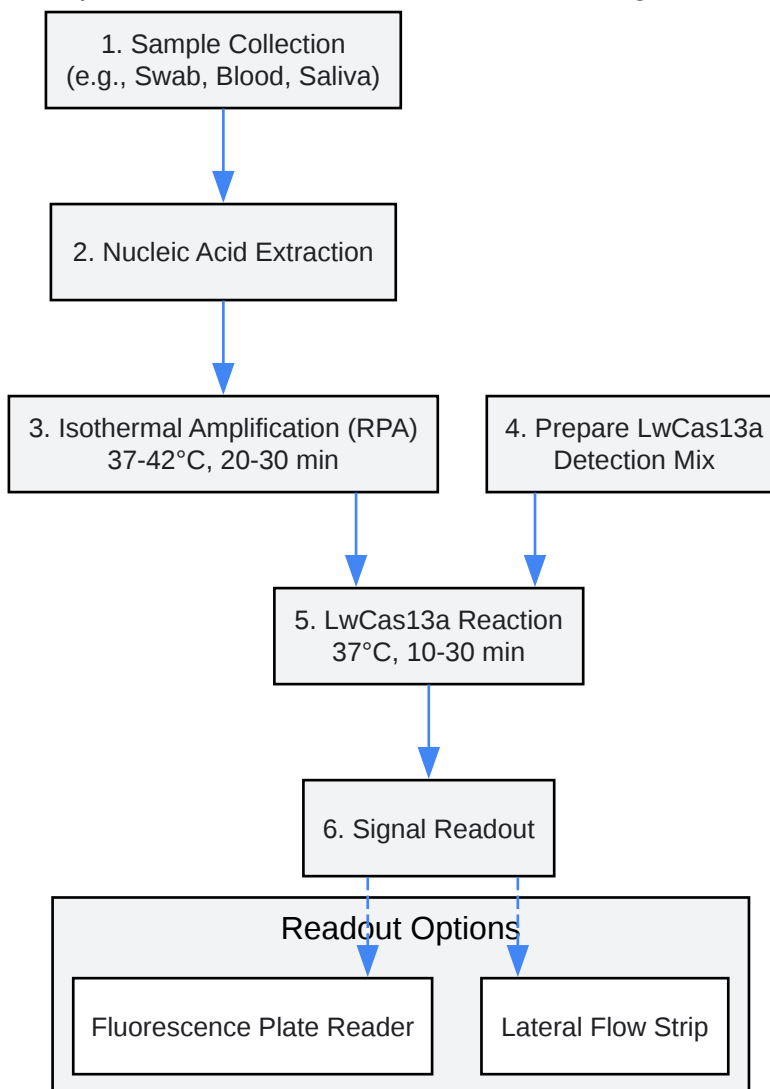
Visualizations



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Caption: Signaling pathway of LwCas13a-based diagnostics.

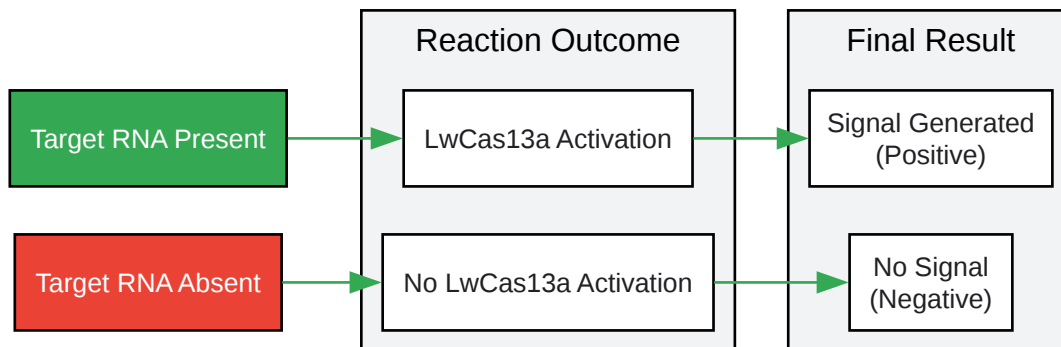
Experimental Workflow for LwCas13a Diagnostics



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Caption: General experimental workflow for LwCas13a diagnostics.

Logical Relationship of Assay Components



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Caption: Logical flow of the LwCas13a diagnostic assay.

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